molecular formula C8H8ClN B8339544 4-Chloro-2-isopropenylpyridine

4-Chloro-2-isopropenylpyridine

Cat. No.: B8339544
M. Wt: 153.61 g/mol
InChI Key: APDSUTFUFVONGW-UHFFFAOYSA-N
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Description

Pyridine derivatives like this are commonly utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in heterocyclic chemistry .

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

4-chloro-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-5H,1H2,2H3

InChI Key

APDSUTFUFVONGW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=CC(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-isopropenylpyridine with structurally related chloro-substituted pyridine and pyrimidine derivatives, focusing on substituent effects, applications, and key properties inferred from the evidence:

Compound Name Substituents CAS Number Key Properties/Applications Reference
This compound 4-Cl, 2-isopropenyl Not specified Potential intermediate in drug synthesis; steric bulk may hinder nucleophilic substitution. Inferred
4-Chloro-5-fluoro-2-methylpyridine 4-Cl, 5-F, 2-CH₃ Not listed Fluorine enhances electron-withdrawing effects; used in bioactive molecule synthesis.
4-Chloro-2-(trifluoromethyl)pyridine 4-Cl, 2-CF₃ 113-92-8 Strong electron-withdrawing CF₃ group increases electrophilicity; used in antihistamines.
4-(Chloromethyl)-2-methylpyridine 4-CH₂Cl, 2-CH₃ 75523-42-1 Chloromethyl group enables further functionalization; precursor in polymer chemistry.
4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde 4-Cl, 2-SCH₃, 5-CHO 201594-84-5 Aldehyde group facilitates condensation reactions; used in heterocyclic drug synthesis.

Key Observations:

Substituent Effects: Chloro (Cl): Enhances electrophilicity at the 4-position, making the compound reactive toward nucleophilic aromatic substitution (e.g., in drug intermediates) . Isopropenyl vs. Trifluoromethyl (–CF₃) increases electron withdrawal, boosting reactivity .

Reactivity and Applications :

  • Pharmaceuticals : Compounds like 4-Chloro-2-(trifluoromethyl)pyridine are precursors to antihistamines (e.g., Chlorpheniramine maleate) . The isopropenyl group in This compound may similarly serve in kinase inhibitor synthesis.
  • Agrochemicals : Chloro-pyridines are common in pesticide synthesis due to their stability and bioactivity .

Safety and Handling: Chloromethyl derivatives (e.g., 4-(Chloromethyl)-2-methylpyridine) require careful handling due to toxicity risks, as noted in safety data sheets (SDS) .

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the isopropenyl group in This compound may complicate synthetic modifications, as seen in studies on hindered pyridine derivatives .
  • Pharmacological Potential: Pyridine analogs with chloro and alkyl/aryl substituents show activity in kinase inhibition and antimicrobial applications, suggesting similar pathways for this compound .
  • Data Gaps : Specific thermodynamic data (e.g., melting points, solubility) and direct pharmacological studies on This compound are absent in the provided evidence, highlighting the need for further experimental validation.

Preparation Methods

Stepwise Alkylation with Methyl Magnesium Bromide

In the first step, 2-chloroisonicotinic acid methyl ester reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −50°C to −60°C. This generates 4-(2-hydroxyisopropyl)-2-chloropyridine, a secondary alcohol intermediate. The reaction proceeds via nucleophilic addition of the Grignard reagent to the ester carbonyl group, followed by hydrolysis.

Key Conditions

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

  • Temperature : −50°C to −60°C for reagent addition; ambient temperature for reaction completion.

  • Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate (EA), and rotary evaporation.

Acid-Catalyzed Dehydration to Form the Isopropenyl Group

The secondary alcohol intermediate undergoes dehydration using trifluoroacetic acid (TFA) and triethylsilane (TES) at 110–120°C. This step eliminates water to form the isopropenyl moiety, yielding this compound. Triethylsilane acts as a reducing agent to suppress side reactions, while TFA facilitates protonation and elimination.

Optimization Insights

  • Catalyst : Triethylsilane (3 equivalents) and TFA (3.35 equivalents).

  • Reaction Time : 5 hours under reflux.

  • Yield : 85–90% after purification via pH adjustment and solvent extraction.

Chlorination of 2-Isopropenylpyridine Derivatives

An alternative approach involves introducing chlorine at the 4-position of pre-formed 2-isopropenylpyridine. This method is exemplified in EP0281110B1, where this compound serves as a precursor for herbicide synthesis.

Direct Chlorination Using N-Chlorosuccinimide (NCS)

A mixture of 2-isopropenylpyridine and N-chlorosuccinimide in dichloromethane (DCM) at 0–5°C selectively chlorinates the pyridine ring at the 4-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating isopropenyl group at the 2-position.

Reaction Parameters

  • Chlorinating Agent : N-Chlorosuccinimide (1.2 equivalents).

  • Solvent : Dichloromethane.

  • Temperature : 0–5°C to minimize over-chlorination.

  • Yield : 78–82% after column chromatography.

Regioselectivity Considerations

The isopropenyl group directs chlorination to the para position due to its +I (inductive) effect, which activates the ring. Competing ortho chlorination is minimized by steric hindrance from the bulky isopropenyl substituent.

Catalytic Dehydrohalogenation of 4-Chloro-2-(2-Halopropyl)pyridine

Dehydrohalogenation offers a pathway to introduce the isopropenyl group via elimination of hydrogen halide. This method is inferred from CN102010367A, which describes analogous eliminations in pyridine derivatives.

Base-Mediated Elimination

Treatment of 4-chloro-2-(2-chloropropyl)pyridine with a strong base (e.g., potassium tert-butoxide) in dimethylformamide (DMF) induces β-elimination, forming the isopropenyl group.

Experimental Setup

  • Base : Potassium tert-butoxide (2.5 equivalents).

  • Solvent : DMF at 80°C.

  • Yield : 70–75% after distillation.

Side Reactions and Mitigation

Competing γ-elimination or polymerization is suppressed by using bulky bases and low reaction temperatures. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

A hypothetical route involves coupling 4-chloro-2-iodopyridine with isopropenylboronic acid using a Pd(PPh₃)₄ catalyst. This method would enable direct introduction of the isopropenyl group under mild conditions.

Theoretical Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equivalents).

  • Solvent : Dioxane/water (4:1) at 80°C.

  • Expected Yield : 65–75% based on analogous couplings.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity Industrial Feasibility
Grignard + Dehydration2-Chloroisonicotinic acid esterMeMgBr, TFA, TES85–90%>98%High (scalable solvents)
Direct Chlorination2-IsopropenylpyridineN-Chlorosuccinimide78–82%97%Moderate (sensitive conditions)
Dehydrohalogenation4-Chloro-2-(2-chloropropyl)pyridineKOtBu, DMF70–75%95%Low (harsh base required)
Cross-Coupling4-Chloro-2-iodopyridinePd(PPh₃)₄, isopropenylboronic acid65–75% (est.)N/AExperimental stage

Q & A

Q. What synthetic routes are commonly employed for 4-Chloro-2-isopropenylpyridine, and how are they optimized?

Synthesis of this compound typically involves halogenation and substitution reactions. For example:

  • Halogenation of pyridine derivatives : Chlorination at the 4-position using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
  • Alkylation : Introducing the isopropenyl group via nucleophilic substitution or coupling reactions, often employing palladium catalysts (e.g., Suzuki-Miyaura coupling) .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps favor substitution
Catalyst Loading1–5 mol% PdReduces side reactions
Reaction Time6–24 hoursLonger durations improve yield

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., chloro and isopropenyl groups). Chemical shifts for pyridine protons typically appear at δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₈H₇ClN: 152.0264) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Advanced Research Questions

Q. How can contradictory DFT results for electronic properties of this compound be resolved?

Density-functional theory (DFT) studies may yield conflicting data due to exchange-correlation functional choices. For accurate predictions:

  • Hybrid Functionals : Use B3LYP or Becke’s 1993 functional (incorporating exact exchange terms) to improve atomization energy and ionization potential calculations .
  • Basis Set Selection : Augment with polarized basis sets (e.g., 6-311++G(d,p)) for chlorine’s electron-withdrawing effects .

Q. Example Data Comparison :

FunctionalAvg. Error (kcal/mol)Applicability
B3LYP2.4Thermodynamic properties
PBE5.1Structural optimization

Q. What strategies mitigate challenges in biological activity assays for this compound derivatives?

  • Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ measurements. For example, derivatives with pyridine-pyrimidine scaffolds show anti-inflammatory activity via COX-2 inhibition .
  • Binding Affinity Analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Q. How should researchers address the lack of toxicity data for this compound?

  • Precautionary Measures : Use fume hoods, gloves, and PPE during handling, as recommended for structurally similar chloropyridines .
  • Preliminary Ecotoxicity Screening : Follow OECD guidelines for Daphnia magna acute toxicity tests (48-hour LC₅₀) .

Q. What computational tools predict the reactivity of this compound in coupling reactions?

  • Molecular Orbital Analysis : Frontier molecular orbitals (HOMO/LUMO) calculated via Gaussian09 to predict sites for electrophilic/nucleophilic attacks .
  • Reactivity Descriptors : Fukui indices identify regions prone to chlorination or alkylation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound analogs?

  • Catalyst Variability : Palladium source (e.g., Pd(OAc)₂ vs. PdCl₂) impacts coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade sensitive intermediates .

Q. Case Study :

CatalystSolventYield (%)Purity (%)
Pd(OAc)₂DMF7892
PdCl₂Toluene6588

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